N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Description
N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is a complex organic compound that features a combination of imidazole, piperidine, and phenylethanamine moieties
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22-12-8-19(9-13-22)16-24(17-20-21-11-15-23(20)2)14-10-18-6-4-3-5-7-18/h3-7,11,15,19H,8-10,12-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYKIERAIITJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine typically involves multiple steps, starting from the individual components:
Imidazole Derivative Preparation: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Piperidine Derivative Preparation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via the reductive amination of 4-piperidone.
Phenylethanamine Derivative Preparation: The phenylethanamine moiety can be synthesized through the reduction of phenylacetonitrile or via the reductive amination of phenylacetaldehyde.
These components are then linked through a series of alkylation and condensation reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fully saturated derivatives.
Scientific Research Applications
N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . This can lead to various effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-methylimidazole: A simpler imidazole derivative used as a solvent and catalyst.
N-methylpiperidine: A simpler piperidine derivative used in organic synthesis.
Phenylethanamine: A simpler phenylethanamine derivative with stimulant properties.
Uniqueness
N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
